1,4-Dihydrotrigonelline

Overview

Description

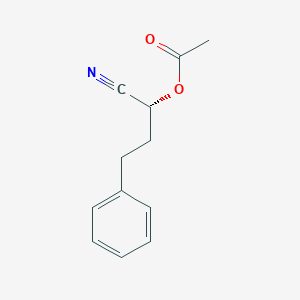

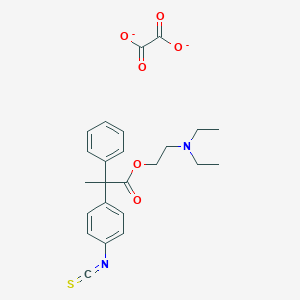

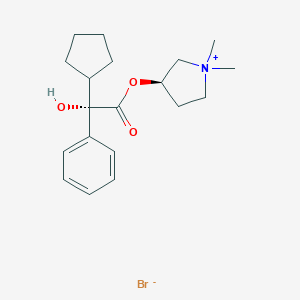

1,4-Dihydrotrigonelline is a lipophilic targetor moiety that is used in chemical delivery systems (CDS) to enhance drug delivery to the brain . It is based on the 1,4-dihydrotrigonelline ↔ trigonelline (coffearine) system, where the lipophilic 1,4-dihydro form is converted in vivo to the hydrophilic quaternary form .

Synthesis Analysis

The synthesis of 1,4-Dihydrotrigonelline involves chemically attaching a 1,4-dihydrotrigonelline (N-methyl dihydronicotinate) targetor moiety to the original structure of a drug . This results in a derivative that readily distributes throughout the body and brain after administration due to its lipophilic character .Molecular Structure Analysis

The molecular structure of 1,4-Dihydrotrigonelline allows it to be converted in vivo from a lipophilic form to a hydrophilic quaternary form . This property makes it useful as a targetor moiety in chemical delivery systems .Chemical Reactions Analysis

The key chemical reaction involving 1,4-Dihydrotrigonelline is its in vivo conversion from a lipophilic form to a hydrophilic quaternary form . This transformation is crucial for its role in enhancing drug delivery to the brain .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dihydrotrigonelline, such as its lipophilicity, play a crucial role in its ability to enhance drug delivery to the brain . Its conversion from a lipophilic form to a hydrophilic quaternary form is a key aspect of its function .Scientific Research Applications

Brain-Specific Drug Delivery

1,4-Dihydrotrigonelline derivatives are employed in brain-specific drug delivery. The critical step in this application involves the oxidation of dihydropyridine to a quaternary salt. This system was explored theoretically, revealing the process's sensitivity to certain substituents and correlating hydride removal with one-electron oxidation. Such studies provide insights into optimizing chemical drug delivery systems (Bodor & Kaminski, 1988).

Enhanced Steroid Delivery to Brain

Research shows that 1,4-Dihydrotrigonelline derivatives of estrogens like estradiol and estrone can selectively deliver these steroids to the brain. In vivo studies in rats demonstrated sustained brain levels of oxidized trigonelline ester delivery systems, indicating their potential in targeting central nervous system therapies (Bodor, McCornack, & Brewster, 1987).

Delivery of Dopamine Precursors

The use of 1,4-Dihydrotrigonelline in a redox delivery system has been effective for brain-specific delivery of dopamine. This method resulted in sustained and high concentrations of dopamine precursors in the brain, showing promise for treating dopaminergic disorders (Bodor & Farag, 1983).

Enhanced Drug Delivery for Hydroxyl Group-containing Drugs

A nicotinamide-dihydronicotinamide redox pair based on 1,4-Dihydrotrigonelline has been developed for the enhanced delivery of drugs containing hydroxyl groups to the brain. This system showed improved delivery and release rates in the brain compared to previous systems, highlighting its potential in targeted drug delivery (Bodor & Abdelim, 1986).

Chemical Delivery System for Hydroxy CCNU

The 1,4-Dihydrotrigonelline based redox chemical delivery system has been applied for the brain-sustained delivery of hydroxy CCNU, an active metabolite of a chemotherapeutic agent. This application demonstrates the potential of dihydrotrigonelline derivatives in enhancing the delivery of therapeutic agents to specific organs or tissues (Raghavan, Shek, & Bodor, 1987).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-methyl-4H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFPLUJRJLEPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161260 | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydrotrigonelline | |

CAS RN |

140201-08-7 | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydrotrigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)